methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chloro-fluoro substituted benzamido group and a methyl ester functional group. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring system.
Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction, where the isoquinoline derivative reacts with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions on the benzamido group, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and its interactions with cellular targets.
Chemical Biology: The compound serves as a tool for studying the structure-activity relationships of isoquinoline derivatives and their biological effects.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other isoquinoline derivatives such as:
Methyl 7-(2-chlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the fluorine substitution, which may affect its biological activity and chemical reactivity.
Methyl 7-(2-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the chlorine substitution, leading to different pharmacological properties.
Methyl 7-(benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks both chlorine and fluorine substitutions, which can significantly alter its biological and chemical characteristics.
Properties
IUPAC Name |
methyl 7-[(2-chloro-6-fluorobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3/c1-25-18(24)22-8-7-11-5-6-13(9-12(11)10-22)21-17(23)16-14(19)3-2-4-15(16)20/h2-6,9H,7-8,10H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCAYWMXIDGGMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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